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Introduction to Redoxal and Its Antiviral Potential

Redoxal (CsHeOsS2), a synthetic compound originally identified as an inhibitor of dihydroorotate
dehydrogenase (DHODH), has emerged as a promising broad-spectrum antiviral agent with demonstrated
activity against multiple viruses including HIV-1 and West Nile virus. As an essential enzyme in the de
novo pyrimidine biosynthesis pathway, DHODH represents a critical cellular target whose inhibition disrupts
nucleotide pools necessary for viral replication. Redoxal's unique chemical structure enables it to function as
a redox-modulating compound that perturbs cellular metabolic pathways essential for viral propagation

while simultaneously enhancing intrinsic antiviral defense mechanisms. [1]

The antiviral activity of Redoxal was initially discovered through a high-throughput screening approach
targeting the HIV-1 Vif-A3G interaction, where it demonstrated significant inhibition of HIV-1 replication in
peripheral blood mononuclear cells (PBMCs) with an ICso of 1.37 pM and minimal cytotoxicity (TCso >100
puM). This favorable therapeutic index (>73) distinguishes Redoxal from many conventional antiviral
compounds and underscores its potential for further development. Beyond its direct antiviral effects,
Redoxal represents a novel class of host-directed therapeutics that target cellular pathways co-opted by
viruses, thereby potentially reducing the likelihood of viral resistance development—a significant limitation

of direct-acting antivirals. [1] [2]
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Mechanism of Action: Redox Modulation and Antiviral
Pathways

Primary Antiviral Mechanisms

Redoxal exerts its antiviral activity through multiple complementary mechanisms that collectively disrupt

viral replication cycles:

¢ Inhibition of Pyrimidine Biosynthesis: Redoxal directly targets dihydroorotate dehydrogenase
(DHODH), a mitochondrial enzyme essential for the de novo synthesis of pyrimidines. By inhibiting
this critical enzymatic step, Redoxal depletes cellular pools of uridine monophosphate (UMP),
cytidine triphosphate (CTP), and thymidine triphosphate (TTP), thereby limiting nucleotide substrates
required for viral RNA and DNA synthesis. This mechanism is confirmed by the observation that
supplementation with uridine or orotate—intermediates in pyrimidine synthesis—reverses Redoxal's

antiviral effects and prevents A3G stabilization. [1]

o Augmentation of APOBEC3G Antiviral Activity: In HIV-1 infection, Redoxal stabilizes cellular
APOBEC3G (A3G) protein levels and enhances its incorporation into viral particles. A3G is a
cytidine deaminase that restricts HIV-1 replication by inducing G-to-A hypermutation in viral DNA
during reverse transcription. Redoxal counteracts the HIV-1 Vif protein, which normally targets A3G
for proteasomal degradation, thereby liberating A3G to exert its innate antiviral activity. This A3G-

dependent restriction represents a primary mechanism for Redoxal's anti-HIV-1 activity. [3] [1]

e Redox Modulation: As suggested by its name, Redoxal likely influences cellular redox homeostasis,
potentially affecting redox-sensitive signaling pathways that viruses exploit for replication. Numerous
viruses, including HIV-1, induce oxidative stress and glutathione depletion to create a cellular
environment favorable for replication. By modulating the intracellular redox state, Redoxal may
disrupt these viral strategies, though the precise redox mechanisms remain an area of active

investigation. [4] [2]

The following diagram illustrates Redoxal's multifaceted antiviral mechanisms:
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Diagram 1: Redoxal's Multifaceted Antiviral Mechanisms. This figure illustrates the primary pathways
through which Redoxal exerts its antiviral effects, including DHODH inhibition, A3G stabilization, and

redox modulation, ultimately disrupting multiple stages of viral replication.

Quantitative Antiviral Activity Profile

Summary of Antiviral Efficacy

Redoxal demonstrates potent antiviral activity against multiple virus families, with quantitative
measurements revealing consistent efficacy across different experimental systems. The table below

summarizes key antiviral activity data for Redoxal from published studies:

Table 1: Quantitative Antiviral Activity Profile of Redoxal
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Virus Experimental TCso Therapeutic . .
ICso0 Value Key Mechanisms Citation
Target System Value Index
HIV-1 PBMC infection 1.37 uM >100 uM >73 A3G stabilization, [1]
assay pyrimidine
biosynthesis
inhibition
West Not specified in Reported Not Not specified  Pyrimidine [1]
Nile available active specified biosynthesis
Virus literature inhibition (DHODH
inhibition)
HIV-1 Vif-A3G 12.3 uM (in  N/A N/A Direct inhibition of  [1]
interaction TR- vitro Vif-A3G protein
FRET assay binding) interaction

Cytotoxicity Profile

The favorable safety profile of Redoxal is demonstrated by its high TCso value (>100 pM) in PBMCs,
significantly exceeding its effective antiviral concentrations. This wide therapeutic window (>73-fold)
distinguishes it from many antiviral candidates and suggests potential for in vivo application. The
cytotoxicity profile appears cell-type dependent, with generally lower toxicity observed in primary cells

compared to transformed cell lines. [1]

Experimental Protocols for Antiviral Activity
Measurement

HIV-1 Antiviral Potency Assay in PBMCs

4.1.1 Purpose To quantify the inhibitory activity of Redoxal against HIV-1 replication in primary peripheral

blood mononuclear cells (PBMCs) through measurement of viral replication endpoints.
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4.1.2 Materials

e Primary human PBMCs from healthy donors

e HIV-1 Ba-L strain (or other relevant strains)

e Redoxal stock solution (10 mM in DMSO)

e RPMI-1640 complete medium with 10% FBS and IL-2 (20 U/mL)
e p24 antigen ELISA kit or RT-PCR reagents for viral quantification
e Cell viability assay kit (MTT or XTT)

4.1.3 Procedure

¢ |solate PBMCs from healthy donor blood using Ficoll density gradient centrifugation

e Stimulate PBMCs with PHA (5 pug/mL) for 48-72 hours in complete RPMI-1640 with IL-2

¢ Infect activated PBMCs with HIV-1 Ba-L at MOI 0.01 for 2-4 hours

e Wash cells to remove unbound virus and seed in 96-well plates (2x10° cells/well)

e Treat infected cells with Redoxal at serial dilutions (0.1-100 pM) in triplicate

¢ Include untreated infected controls (virus control) and uninfected controls (cell control)

¢ Incubate at 37°C, 5% CO: for 5-7 days, replenishing medium and compounds every 2-3 days
e Collect supernatant for viral load quantification and assess cell viability

4.1.4 Data Analysis

Measure viral replication by p24 antigen ELISA or viral RNA quantification via RT-PCR
Assess cell viability using MTT/XTT assay according to manufacturer's protocol

Calculate ICso using nonlinear regression analysis of dose-response data
Determine TCso from cell viability dose-response curves
Compute therapeutic index as TCso/ICso

Vif-A3G Interaction TR-FRET Assay

4.2.1 Purpose To evaluate the effect of Redoxal on the protein-protein interaction between HIV-1 Vif and
the host restriction factor APOBEC3G using time-resolved fluorescence resonance energy transfer (TR-

FRET).

4.2.2 Materials

Purified GST-Vif fusion protein (amino acids 1-94)
Biotinylated A3G peptide (amino acids 110-148)
Europium-labeled anti-GST antibody
Streptavidin-Ulight acceptor fluorophore
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e TR-FRET assay buffer
e 384-well low-volume white plates

4.2.3 Procedure

e Dilute GST-Vif and biotinylated A3G peptide to working concentrations in assay buffer
e Add Redoxal at varying concentrations (0.1-100 uM) to assay plates

e Add GST-Vif protein (5 nM final concentration) to all wells except controls

e Add biotinylated A3G peptide (10 nM final concentration) to all wells

¢ Incubate for 30 minutes at room temperature to allow binding

e Add Europium-anti-GST antibody and Streptavidin-Ulight (1 nM each)

¢ Incubate for 1-2 hours at room temperature protected from light

e Measure TR-FRET signal using compatible plate reader (excitation: 320 nm, emission: 615 nm and
665 nm)

4.2.4 Data Analysis

e Calculate FRET ratio as (acceptor emission @ 665 nm)/(donor emission @ 615 nm)

¢ Normalize data: 0% inhibition = FRET ratio without compound, 100% inhibition = FRET ratio without
A3G peptide

e Generate dose-response curves and calculate ICso using four-parameter logistic fit

APOBEC3G Stabilization Assay

4.3.1 Purpose To assess the effect of Redoxal on cellular APOBEC3G protein levels and virion

incorporation in HIV-1 infected cells.

4.3.2 Materials

e 293T cells or relevant T-cell line (CEM-SS, etc.)

e HIV-1 proviral DNA (Vif-deficient and wild-type)

¢ Redoxal stock solution and controls

¢ Antibodies for A3G Western blot (anti-A3G, anti-actin)
¢ Proteasome inhibitor (MG132) as positive control

4.3.3 Procedure

Culture cells in appropriate medium and transfert with HIV-1 proviral DNA + Vif
Treat cells with Redoxal (1-50 uM) 24 hours post-transfection
Include controls: DMSO vehicle, proteasome inhibitor MG132 (10 uM)
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Harvest cells and culture supernatants 48 hours post-treatment

Prepare cell lysates for Western blot analysis

Pellet virions from culture supernatant through sucrose cushion centrifugation
Analyze A3G levels in cell lysates and virions by Western blot

Quantify band intensities using densitometry software

4.3.4 Data Analysis

¢ Normalize A3G band intensities to loading control (actin/GAPDH)
e Calculate fold-increase in A3G levels compared to vehicle control
e Assess A3G virion incorporation relative to viral protein (p24)

The following workflow diagram illustrates the key experimental approaches for evaluating Redoxal's

antiviral activity:

Antiviral Activity Assessment Assays

Determines | Antiviral Potency
PBMC Antiviral Assay (ICs0)

. Measures Target Engagement
Vif-A3G TR-FRET - (Binding ICso)

A3G Stabilization Quantifies » | Mechanistic .\{alic?ation
(A3G Stabilization)

DHODH Activity Assesses »| Pathway Inhibition

(DHODH Activity)

Click to download full resolution via product page

Diagram 2: Experimental Workflow for Redoxal Antiviral Assessment. This figure outlines the key
methodological approaches for evaluating Redoxal's antiviral properties, spanning from functional antiviral

potency to specific mechanism-of-action analyses.

Research Applications and Future Directions
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Therapeutic Potential and Combination Strategies

Redoxal represents a promising host-directed antiviral agent with potential applications in multiple
therapeutic contexts. Its mechanism targeting cellular pathways rather than viral proteins suggests potential
broad-spectrum activity against diverse viruses dependent on pyrimidine biosynthesis and potentially
vulnerable to A3G-mediated restriction. This host-targeting approach may reduce the likelihood of viral

resistance development, a significant limitation of direct-acting antivirals. [2] [1]

The dual activity of Redoxal—simultaneously inhibiting pyrimidine biosynthesis while enhancing intrinsic
immunity via A3G—suggests potential for synergistic combinations with direct-acting antivirals. Such
combinations could potentially enhance antiviral efficacy while allowing dose reduction of individual agents,
potentially mitigating toxicity concerns. Future research should explore rational combination regimens with

established antivirals to assess potential synergistic effects. [2]

Protocol Adaptation for Related Viruses

The experimental protocols described for HIV-1 can be adapted for evaluating Redoxal activity against other

viruses:

¢ Flaviviruses (West Nile, Dengue, Zika): Implement focus-forming assays with Vero or relevant cell
lines, quantifying viral RNA reduction via RT-gPCR

e Other Retroviruses: Adapt PBMC assay protocol for HTLV-1 or other retroviruses, maintaining core
assessment parameters

e Coronaviruses: Utilize plaque reduction assays in Vero E6 or Calu-3 cells, assessing viral titer
reduction via plaque assay or RT-gPCR

When adapting these protocols, virus-specific optimization may include adjusting:

e Cell culture systems permissive for target virus
¢ Infection parameters (MOI, duration)

e Timing of compound addition relative to infection
¢ Virus-specific replication readouts

Conclusion
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Redoxal represents a promising antiviral candidate with a unique dual mechanism of action combining
pyrimidine biosynthesis inhibition with enhancement of intrinsic immunity through A3G stabilization.
The application notes and protocols provided herein offer comprehensive methodologies for evaluating its
antiviral activity, mechanism of action, and potential therapeutic utility. The robust antiviral efficacy against
HIV-1 (ICso = 1.37 pM) coupled with a favorable therapeutic index (>73) supports further investigation of
Redoxal as a potential broad-spectrum antiviral agent. Future research directions should include expanded
profiling against emerging viruses, detailed mechanistic studies on its redox-modulating properties, and in

vivo pharmacokinetic and efficacy studies to advance its therapeutic development.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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